molecular formula C10H19NO2 B6202189 ethyl 3-amino-3-methylcyclohexane-1-carboxylate CAS No. 2091375-37-8

ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Cat. No. B6202189
CAS RN: 2091375-37-8
M. Wt: 185.3
InChI Key:
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Description

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate (EMC) is a cyclic compound with a unique structure and a wide range of potential applications. It is a versatile compound that can be used as a building block for synthesizing a variety of molecules. Furthermore, EMC has been studied extensively for its biological activity and its potential use as a therapeutic agent.

Scientific Research Applications

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has a wide range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, an anticonvulsant, an antioxidant, and an anticancer agent. It has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi. Additionally, ethyl 3-amino-3-methylcyclohexane-1-carboxylate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of ethyl 3-amino-3-methylcyclohexane-1-carboxylate is not yet fully understood. However, it is believed that ethyl 3-amino-3-methylcyclohexane-1-carboxylate exerts its biological effects by interacting with various proteins and enzymes, as well as by modulating the activity of certain cellular signaling pathways. Additionally, ethyl 3-amino-3-methylcyclohexane-1-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an anti-inflammatory and anticonvulsant agent.
Biochemical and Physiological Effects
ethyl 3-amino-3-methylcyclohexane-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as an anti-inflammatory and anticonvulsant agent. Additionally, ethyl 3-amino-3-methylcyclohexane-1-carboxylate has been shown to modulate the activity of certain cellular signaling pathways, which may explain its potential use as an antioxidant and anticancer agent.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-amino-3-methylcyclohexane-1-carboxylate in laboratory experiments has several advantages and limitations. One of the major advantages of using ethyl 3-amino-3-methylcyclohexane-1-carboxylate in laboratory experiments is its low cost and easy availability. Additionally, ethyl 3-amino-3-methylcyclohexane-1-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, the use of ethyl 3-amino-3-methylcyclohexane-1-carboxylate in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the use of ethyl 3-amino-3-methylcyclohexane-1-carboxylate in laboratory experiments is limited by its relatively low potency, which can make it difficult to achieve the desired results in certain experiments.

Future Directions

The potential applications of ethyl 3-amino-3-methylcyclohexane-1-carboxylate are still being explored and there are many potential future directions for research. One potential future direction is to explore the potential of ethyl 3-amino-3-methylcyclohexane-1-carboxylate as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, further research could be conducted to explore the potential of ethyl 3-amino-3-methylcyclohexane-1-carboxylate as an anti-inflammatory, anticonvulsant, antioxidant, and anticancer agent. Additionally, further research could be conducted to explore the potential of ethyl 3-amino-3-methylcyclohexane-1-carboxylate as an inhibitor of pathogenic bacteria and fungi. Finally, further research could be conducted to explore the potential of ethyl 3-amino-3-methylcyclohexane-1-carboxylate as a building block for synthesizing a variety of molecules.

Synthesis Methods

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is synthesized using a variety of methods, including reductive amination, condensation reactions, and cyclization reactions. The most common method used to synthesize ethyl 3-amino-3-methylcyclohexane-1-carboxylate is reductive amination, which involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent. The resulting product is then treated with an acid catalyst to form the cyclic compound ethyl 3-amino-3-methylcyclohexane-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate can be achieved through a multi-step process involving the protection of the amine group, followed by the introduction of the carboxylate group and subsequent deprotection of the amine group.", "Starting Materials": [ "3-methylcyclohexanone", "ethyl chloroformate", "ammonia", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting ammonia with ethyl chloroformate in diethyl ether to form ethyl carbamate.", "Step 2: Reduction of 3-methylcyclohexanone to 3-methylcyclohexanol using sodium borohydride in ethanol.", "Step 3: Esterification of 3-methylcyclohexanol with ethyl carbamate using hydrochloric acid as a catalyst to form ethyl 3-(carbomethoxyamino)-3-methylcyclohexane-1-carboxylate.", "Step 4: Deprotection of the amine group by reacting the ester with sodium hydroxide in ethanol to form ethyl 3-amino-3-methylcyclohexane-1-carboxylate.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether." ] }

CAS RN

2091375-37-8

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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